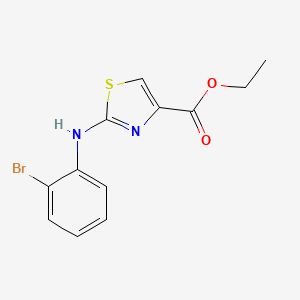

2-(2-溴苯胺基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the bromoanilino group suggests potential for further chemical modifications, given the reactivity of the bromine atom. This compound is likely to be of interest in the field of medicinal chemistry due to the biological relevance of thiazole derivatives.

Synthesis Analysis

The synthesis of related thiazole compounds involves multi-step reactions starting from simple precursors. For instance, ethyl 2-amino-thiazole-4-carboxylate can be synthesized using thiourea and ethyl bromopyruvate in a solvent-free environment, followed by diazotization with DMSO and sodium nitrite at high temperatures to form ethyl 2-bromothiazole-4-carboxylate. Subsequent saponification yields the 2-bromo-thiazole-4-carboxylic acid . Although the exact synthesis of "2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester" is not detailed, similar methodologies could be applied, with the introduction of the bromoaniline moiety at an appropriate stage.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined to crystallize in the monoclinic space group with specific unit cell parameters . These techniques can provide detailed information about the bonding and geometry of the molecule, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, particularly at functional groups that are reactive such as esters, bromomethyl, and amino groups. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to substitution products while retaining the furylthiadiazole fragment . Similarly, "2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester" could potentially undergo nucleophilic substitution reactions at the bromine site, allowing for the introduction of various side chains and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, can be determined through experimental measurements. These properties are influenced by the specific substituents on the thiazole ring and can affect the compound's suitability for different applications. For instance, the presence of an ethyl ester group can increase the compound's solubility in organic solvents, which is beneficial for synthesis and purification processes .

科学研究应用

合成和化合物开发

使用硫脲和溴代丙酮酸乙酯合成了相关化合物乙基2-氨基噻唑-4-羧酸酯,随后经过一系列化学反应形成了乙基2-溴代噻唑-4-羧酸酯,最终形成了2-溴代噻唑-4-羧酸。这个过程展示了该化合物在新化学实体开发中的作用 (Zhou Zhuo-qiang, 2009)。

抗氧化和抗病毒活性

对含噻唑基氨基酸衍生的羟基肉桂酸酰胺进行的研究,这些衍生物在结构上类似于2-(2-溴苯胺基)噻唑-4-羧酸乙酯,表明具有潜在的抗氧化和抗病毒活性。这些化合物已显示出对流感病毒A和人类疱疹病毒的有效性 (I. Stankova et al., 2009)。

荧光材料制备

从生物质衍生的糠醛和天然氨基酸L-半胱氨酸合成了2-呋喃基噻唑-4-羧酸甲酯,涉及溴化和钯催化芳基化反应。这个过程对于荧光材料的制备是相关的,暗示了类似化合物在材料科学中的潜在应用 (Shota Tanaka et al., 2015)。

生物活性评价

一项关注与问题化合物相关的乙基-2-氨基苯并噻唑-6-羧酸酯衍生物的研究,考察了它们的合成和表征,包括对各种细菌的生物活性评价。这项研究表明了这类化合物在生物和制药应用中的潜力 (Ahmood Kh. Jebur et al., 2018)。

作用机制

Target of Action

It’s known that thiazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .

Mode of Action

Thiazole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . The bromine atom in the compound could potentially act as a leaving group, facilitating nucleophilic substitution reactions .

Biochemical Pathways

Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with thiazole derivatives , it’s plausible that the compound could exert a variety of effects at the molecular and cellular levels.

安全和危害

未来方向

While I could not find specific future directions for “2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester”, thiazoles in general are an active area of research due to their diverse therapeutic roles . Further studies could focus on synthesizing new thiazole derivatives and evaluating their biological activities.

属性

IUPAC Name |

ethyl 2-(2-bromoanilino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOVDMIKXSACNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)